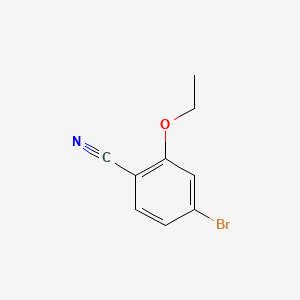

4-Bromo-2-ethoxybenzonitrile

Übersicht

Beschreibung

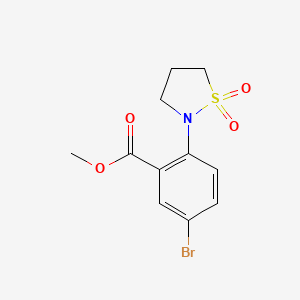

4-Bromo-2-ethoxybenzonitrile is a chemical compound with the CAS Number: 1255870-63-3 . It has a molecular weight of 226.07 and its IUPAC name is this compound . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8BrNO/c1-2-12-9-5-8 (10)4-3-7 (9)6-11/h3-5H,2H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis

This compound has a boiling point of 302.7±22.0C at 760 mmHg . It has a flash point of 136.9 . The compound is stored at room temperature, sealed in dry conditions .Wissenschaftliche Forschungsanwendungen

Synthesis of Biologically Active Compounds

4-Bromo-2-ethoxybenzonitrile is a crucial intermediate in the synthesis of various biologically active compounds. For instance, it has been involved in the synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide, a significant component in producing febuxostat, a medication used to treat gout. This synthesis process, developed from commercially available 4-hydroxybenzonitrile, includes steps like bromination, oxyalkylation, and thioamidation, showcasing the compound's versatility in medicinal chemistry (Qinqin Wang et al., 2016).

Herbicide Resistance in Transgenic Plants

Research on herbicide resistance in transgenic plants has shown the application of genetic engineering to confer resistance against herbicides like bromoxynil. A specific nitrilase enzyme from Klebsiella ozaenae was introduced into plants, enabling them to detoxify bromoxynil by converting it into a less harmful metabolite. This advancement suggests the potential for this compound derivatives in developing herbicide-resistant crops, promoting agricultural sustainability (D. Stalker et al., 1988).

Spectroscopic and Optical Studies

The compound has also been the focus of spectroscopic and optical studies, such as in the case of 5-Bromo-2-methoxybenzonitrile, which shares structural similarities. Research involving quantum mechanical calculations and Density Functional Theory (DFT) has been conducted to understand its geometric structure, vibrational frequencies, and non-linear optical (NLO) properties. These studies provide insights into the electronic structure and potential applications in materials science for optical technologies (A. Kumar & R. Raman, 2017).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 4-Bromo-2-ethoxybenzonitrile is currently unknown

Biochemical Pathways

Without knowledge of the specific targets of this compound, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on elucidating these pathways to understand the compound’s mechanism of action better.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Specific details about how such factors influence the action of this compound are currently unavailable .

Biochemische Analyse

Biochemical Properties

The biochemical properties of 4-Bromo-2-ethoxybenzonitrile are not well-studied. Like other benzonitriles, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific molecular structure of this compound, including its bromo and ethoxy functional groups .

Cellular Effects

The cellular effects of this compound are currently unknown. It could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. These effects would need to be confirmed through experimental studies .

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

These aspects would need to be investigated in in vitro or in vivo studies .

Dosage Effects in Animal Models

Studies would need to be conducted to determine any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It could potentially interact with various enzymes or cofactors, and could have effects on metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with transporters or binding proteins, and could have effects on its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

4-bromo-2-ethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-2-12-9-5-8(10)4-3-7(9)6-11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYYLYSYPEWKIPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

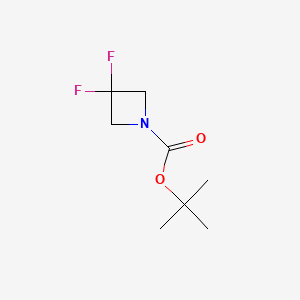

![Tert-butyl 7-cyano-8-oxo-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B582404.png)

![Benzyl 2,4-dichloro-8,9-dihydro-5H-pyrimido[4,5-D]azepine-7(6H)-carboxylate](/img/structure/B582413.png)

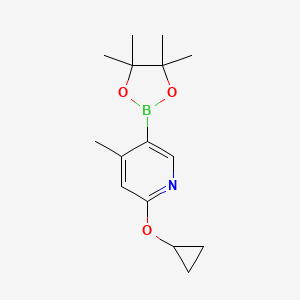

![2-[4-(Azidomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B582415.png)

![1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)octan-1-one](/img/structure/B582424.png)